Myeloperoxidase (MPO) Inhibition: Nanomolar Potency with Identified SAR Differentiation from Closely Related Analogs
6-(3-Methoxyphenoxy)pyridin-3-amine inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 72 nM in a standardized fluorogenic assay [1]. This potency is approximately 21-fold greater than that of a closely related MPO inhibitor (CHEMBL4783713, IC50 = 1500 nM) evaluated under identical assay conditions (10 min incubation with 120 mM NaCl, aminophenyl fluorescein detection) [2]. The substantial activity differential arises specifically from the 3-methoxyphenoxy substitution pattern, providing a clear SAR-defined selection criterion.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | CHEMBL4783713 (structurally related MPO inhibitor): 1500 nM |
| Quantified Difference | Approximately 21-fold more potent |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
This potency differential enables selection of the 3-methoxyphenoxy isomer for MPO-targeted studies where higher target engagement at lower compound concentrations is required, reducing potential off-target effects.
- [1] BindingDB. BDBM50554045 (CHEMBL4800005): IC50 = 72 nM for human MPO. 2022. View Source
- [2] BindingDB. BDBM50554046 (CHEMBL4783713): IC50 = 1500 nM for human MPO. 2022. View Source
